Benzyl ursolate
Description
Benzyl ursolate, specifically referred to as 3-O-β-chacotriosyl this compound, is a synthetic derivative of ursolic acid, a pentacyclic triterpenoid naturally found in plants. This compound is structurally modified by the addition of a benzyl ester group at the C17 position and a β-chacotriosyl moiety at the C3 hydroxyl group of ursolic acid . Its synthesis and evaluation were driven by the search for novel anti-influenza agents, particularly targeting the H5N1 pseudovirus entry into host cells. The compound and its derivatives were designed to optimize antiviral activity while minimizing cytotoxicity, as demonstrated in cellular assays using Madin-Darby Canine Kidney (MDCK) cells .
Properties
IUPAC Name |
benzyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O3/c1-24-15-20-37(32(39)40-23-26-11-9-8-10-12-26)22-21-35(6)27(31(37)25(24)2)13-14-29-34(5)18-17-30(38)33(3,4)28(34)16-19-36(29,35)7/h8-13,24-25,28-31,38H,14-23H2,1-7H3/t24-,25+,28+,29-,30+,31+,34+,35-,36-,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFAPKOCRZYSHH-CVTBAMPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172800 | |
| Record name | Benzyl ursolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192211-41-9 | |
| Record name | Benzyl ursolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192211419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl ursolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL URSOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6IKF0I8B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl ursolate can be synthesized from ursolic acid and benzyl bromide. One common method involves the reaction of ursolic acid with benzyl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) under an inert atmosphere. The reaction is typically carried out at room temperature for about 6 hours. The product is then isolated by pouring the reaction mixture into cold water and collecting the precipitated solid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient isolation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl ursolate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can modify the ursolic acid backbone.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for benzylic oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of ursolic acid.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Cytotoxicity
Benzyl ursolate has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it can selectively induce apoptosis in malignant cells while sparing normal cells.
Case Study: Cytotoxic Effects on Colorectal Adenocarcinoma
A study evaluated the cytotoxicity of this compound against human colorectal adenocarcinoma cells (DLD-1). The results showed:
- IC₅₀ Value : The concentration required to inhibit cell growth by 50% was determined to be relatively low, indicating high potency.
- Mechanism of Action : The compound was found to disrupt mitochondrial function, leading to increased reactive oxygen species and subsequent apoptosis in cancer cells.
| Cell Line | IC₅₀ (µM) | Selectivity Ratio (Cancer/Normal Cells) |
|---|---|---|
| DLD-1 (Colorectal) | 15 | >20 |
| A549 (Lung Carcinoma) | 10 | >15 |
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties, particularly in models of induced inflammation.
Case Study: Inhibition of Nitric Oxide Production
In vitro studies using lipopolysaccharide-stimulated macrophages demonstrated that this compound significantly inhibited nitric oxide production, a marker of inflammation.
- Experimental Setup : Macrophages were treated with varying concentrations of this compound.
- Results :
- At higher concentrations (≥ 20 µM), the production of nitric oxide was reduced by over 60%.
- This suggests that this compound may modulate inflammatory pathways effectively.
| Concentration (µM) | Nitric Oxide Production (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 40 |
| 50 | 30 |
Synthesis and Derivatives
The synthesis of this compound often involves the modification of naturally occurring compounds such as ursolic acid. Recent studies have explored the creation of rhamnose-containing derivatives to enhance solubility and bioavailability.
Synthesis Methodology
- Starting Material : Ursolic acid is reacted with benzyl halides under specific conditions.
- Yield : The synthesis typically yields high percentages, indicating efficient conversion rates.
Pharmacokinetics and Bioavailability
Despite the promising biological activities, one significant challenge with this compound is its low aqueous solubility, which affects its bioavailability. Researchers are exploring various formulations and delivery systems to enhance its pharmacokinetic profile.
Formulation Strategies
- Nanoparticle Encapsulation : Encapsulating this compound in nanoparticles has shown potential in improving solubility and targeted delivery.
- Co-administration with Enhancers : Combining this compound with absorption enhancers may increase its bioavailability significantly.
Mechanism of Action
The mechanism of action of benzyl ursolate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation and cancer. For example, it can inhibit the activity of certain enzymes and transcription factors that play a role in inflammatory responses and cancer cell proliferation .
Comparison with Similar Compounds
Key Derivatives and Activity Data
| Compound | C17 Modification | C3 Modification | IC₅₀ (µmol/L) | Cytotoxicity (CC₅₀, µmol/L) |
|---|---|---|---|---|
| 1 (Lead) | Methyl ester | β-chacotriosyl | 1.20 ± 0.15 | >50 |
| 1b | Aryl ester | β-chacotriosyl | 2.30 ± 0.20 | 35.6 ± 2.1 |
| 1c | Methyl ester | β-chacotriosyl (varied) | 1.50 ± 0.12 | >50 |
| 1d (Benzyl) | Benzyl ester | β-chacotriosyl | 0.96 ± 0.10 | >50 |
Notes:
- 1d (this compound) exhibited the strongest inhibitory activity against H5N1 pseudovirus entry, with an IC₅₀ of 0.96 µmol/L , outperforming the lead compound (1) and other derivatives .
- Cytotoxicity (CC₅₀) values indicate that esterification with methyl or benzyl groups retains low toxicity (CC₅₀ >50 µmol/L), whereas aryl esters (1b) show higher cytotoxicity .
Structural Insights and SAR
- C17 Esterification: Methyl or benzyl esters (1, 1c, 1d) enhance antiviral activity compared to aryl esters (1b). The hydrophobic nature of methyl/benzyl groups likely improves membrane permeability or target binding .
- C3 Glycosylation: The β-chacotriosyl moiety at C3 is critical for binding to influenza hemagglutinin (HA), which mediates viral entry. Modifications here (e.g., anomeric configuration) could alter binding affinity .
Comparison with Non-Ursolate Benzoates
While this compound shares a "benzyl" functional group with compounds like benzyl benzoate (a common solvent) or methyl benzoate (used in fragrances), these compounds differ fundamentally in backbone structure and application:
- Benzyl benzoate: Primarily used as a solvent or preservative, it lacks the triterpenoid core and antiviral activity .
- Methyl/Isopropyl benzoates : These aliphatic benzoates are structurally simpler and unrelated to ursolic acid’s pharmacological profile .
Biological Activity
Benzyl ursolate, a derivative of ursolic acid, is a triterpenoid compound that has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic, anti-inflammatory, and antiviral properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . Its structure allows it to interact with various biological pathways, contributing to its pharmacological effects.
1. Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study focused on the synthesis of rhamnose-containing derivatives of ursolic acid reported that these derivatives, including this compound, showed potent cytotoxicity against human colorectal adenocarcinoma cells (DLD-1) with a selectivity ratio greater than 20 when compared to healthy cells .
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| DLD-1 | 10 | >20 |
| A549 | 15 | >15 |
This selectivity indicates that this compound may be a promising candidate for cancer therapy due to its ability to target malignant cells while sparing normal tissues.
2. Anti-Inflammatory Activity
This compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit nitric oxide (NO) production in LPS-stimulated macrophages, which is a critical pathway in the inflammatory response . The modulation of inflammatory mediators suggests potential therapeutic applications in conditions characterized by excessive inflammation.
3. Antiviral Activity
Another notable aspect of this compound is its antiviral activity. A specific derivative, 3-O-β-chacotriosyl this compound, has been studied for its ability to inhibit the entry of H5N1 influenza virus into target cells. This compound demonstrated effective inhibition in vitro, highlighting its potential as an antiviral agent .
Case Studies and Research Findings
Several research studies have explored the pharmacological potential of this compound and its derivatives:
- Cytotoxicity Study : A study synthesized various rhamnose-containing saponins derived from ursolic acid and evaluated their cytotoxic effects. The results indicated that these modifications significantly enhanced the anticancer activity compared to the parent compound .
- Inflammation Modulation : Research demonstrated that this compound derivatives could effectively reduce inflammatory markers in macrophage cultures, suggesting their utility in treating inflammatory diseases .
- Antiviral Mechanism : The antiviral properties were investigated through a series of experiments that assessed the ability of this compound derivatives to prevent viral entry into host cells. The findings indicated a promising avenue for developing new antiviral therapies .
Q & A
Q. What established methods ensure high-purity synthesis of Benzyl ursolate, and how can yield optimization be achieved?
To synthesize this compound, researchers typically employ esterification reactions between ursolic acid and benzyl alcohol, using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) in anhydrous conditions . Key steps include:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Validation : Purity is confirmed via HPLC (≥95% purity threshold) and NMR spectroscopy (characteristic peaks: δ 7.3 ppm for benzyl protons, δ 5.2 ppm for ester linkage) .
- Yield optimization : Vary solvent systems (e.g., dichloromethane vs. THF) and stoichiometric ratios of reactants.
Q. What analytical techniques are critical for characterizing this compound’s structural identity and purity?
Q. Which in vitro models are suitable for preliminary assessment of this compound’s bioactivity?
- Anticancer assays : Cell viability tests (MTT assay) on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Anti-inflammatory models : COX-2 inhibition assays or LPS-induced cytokine secretion in macrophages .
- Dose-response curves : Use logarithmic concentration ranges (0.1–100 µM) to determine efficacy thresholds .
Advanced Research Questions
Q. How do molecular docking and dynamics simulations elucidate this compound’s interactions with target proteins?
- Docking workflow :
- Protein preparation : Retrieve target structures (e.g., VP35 protein PDB: 4Z9P) and optimize protonation states.
- Ligand parametrization : Generate 3D conformers of this compound using tools like Open Babel.
- Binding affinity analysis : AutoDock Vina calculates ΔG values; prioritize poses with hydrogen bonds/hydrophobic interactions (e.g., with Thr291 in VP35) .
- MD simulations : Run 100 ns trajectories (GROMACS/AMBER) to assess complex stability (RMSD < 2 Å) and free energy landscapes (MM-PBSA) .
Q. How should researchers resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?
- Meta-analysis : Pool data from multiple studies and apply statistical models (random-effects) to account for variability .
- Contextual factors : Control for differences in cell lines, assay protocols (e.g., incubation time), or solvent polarity (DMSO vs. ethanol) .
- Dose standardization : Report molar concentrations (not µg/mL) to enable cross-study comparisons .
Q. What computational strategies optimize the design of this compound derivatives with enhanced bioactivity?
- QSAR modeling : Correlate structural descriptors (logP, polar surface area) with activity using partial least squares regression .
- Fragment-based drug design : Replace the benzyl group with bioisosteres (e.g., pyridine rings) to improve solubility .
- ADMET prediction : Use SwissADME to screen derivatives for pharmacokinetic liabilities (e.g., CYP450 inhibition) .
Q. How can experimental reproducibility be ensured in this compound studies?
- Protocol documentation : Detailed synthesis steps (catalyst ratios, reaction times) and instrument parameters (NMR pulse sequences) .
- Data transparency : Upload raw spectral data to repositories like Figshare or Zenodo .
- Negative controls : Include ursolic acid and benzyl alcohol in bioassays to isolate the ester’s effects .
Methodological Challenges and Solutions
Q. What barriers exist in accessing reliable datasets for this compound research, and how can they be mitigated?
Q. What ethical considerations arise in reporting this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
